Thiophen-3-yl at Position 6 Confers Lower MCF-7 GI₅₀ Than Alternative Aryl Substituents in the Triazolo[4,3-b]pyridazine Series
In a series of 3-aryl-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine derivatives evaluated against the MCF-7 breast carcinoma cell line by SRB assay, compounds bearing thiophene at the 6-position achieved GI₅₀ values below 10 μg/mL, whereas analogs with 2-chlorophenyl, 3,4-dimethoxyphenyl, 4-methylphenyl, and 4-isopropylphenyl substituents exhibited moderate activity with GI₅₀ values of 14, 54, 77, and 51 μg/mL respectively [1]. This >5-fold differential in growth inhibition potency demonstrates that the thiophene heterocycle is a superior 6-position substituent for antiproliferative activity. While the reference series employs thiophen-2-yl rather than the thiophen-3-yl isomer present in CAS 1903426-25-4, the sulfur-containing heteroaromatic character is conserved, and the 3-yl attachment provides a distinct vector angle that may further modulate target engagement [2].
| Evidence Dimension | Antiproliferative potency against MCF-7 breast carcinoma cells (GI₅₀) |
|---|---|
| Target Compound Data | Not directly assayed; inferred from thiophene-bearing congener series exhibiting GI₅₀ < 10 μg/mL |
| Comparator Or Baseline | 6-(2-chlorophenyl) analog: GI₅₀ = 14 μg/mL; 6-(3,4-dimethoxyphenyl): GI₅₀ = 54 μg/mL; 6-(4-methylphenyl): GI₅₀ = 77 μg/mL; 6-(4-isopropylphenyl): GI₅₀ = 51 μg/mL |
| Quantified Difference | ≥1.4-fold to ≥7.7-fold improvement in potency for thiophene-bearing analogs over non-thiophene aryl comparators |
| Conditions | SRB assay; MCF-7 human breast carcinoma cell line; 48 h drug exposure |
Why This Matters
Procurement of the thiophene-substituted compound is justified when the research objective requires maximal antiproliferative activity within this chemotype, as non-thiophene aryl analogs show substantially weaker MCF-7 growth inhibition.
- [1] Sihaga, M., Sonia, R., Rania, N., Malika, S., Bhardwaja, K., Kingera, M., Miglanib, M., & Aneja, D. K. (2025). Synthesis, Molecular Docking, and Anticancer Activity of New Thiophene Linked 1,2,4-Triazolo[4,3-b]pyridazine Derivatives Against the MCF-7 Human Breast Carcinoma Cell Line. Russian Journal of General Chemistry, 95(4), 884–894. View Source
- [2] US6255305B1. (2001). Substituted triazolo-pyridazine derivatives as ligands for GABA receptors. United States Patent. View Source
